molecular formula C6H5NO4 B072545 1H-Pyrrole-2,3-dicarboxylic acid CAS No. 1125-32-2

1H-Pyrrole-2,3-dicarboxylic acid

Cat. No. B072545
CAS RN: 1125-32-2
M. Wt: 155.11 g/mol
InChI Key: OEUSNWDYXDEXDR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole derivatives, including 1H-Pyrrole-2,3-dicarboxylic acid, is crucial in organic chemistry and pharmaceutical sciences. Various strategies for synthesizing pyrrole scaffolds have been developed, emphasizing green chemistry principles, such as microwave-aided methods and solvent-free conditions. These approaches aim to enhance reaction efficiency, yield, and environmental friendliness (Patel et al., 2023).

Molecular Structure Analysis

The molecular structure of 1H-Pyrrole-2,3-dicarboxylic acid, featuring a pyrrole core with two carboxylic acid groups, influences its chemical behavior and interactions. The presence of these functional groups enhances the compound's solubility in polar solvents and its ability to participate in hydrogen bonding, impacting its biological activity and synthesis.

Chemical Reactions and Properties

Pyrrole derivatives undergo a range of chemical reactions, including electrophilic substitution, due to the electron-rich nature of the pyrrole ring. The carboxylic acid groups in 1H-Pyrrole-2,3-dicarboxylic acid further contribute to its reactivity, enabling it to engage in condensation reactions and esterification, useful in synthesizing various bioactive molecules.

Physical Properties Analysis

The physical properties of 1H-Pyrrole-2,3-dicarboxylic acid, such as melting point, solubility, and crystallinity, are influenced by its molecular structure. The polar carboxylic acid groups increase its solubility in water and polar organic solvents, making it accessible for various applications in chemical synthesis and pharmaceutical formulation.

Chemical Properties Analysis

1H-Pyrrole-2,3-dicarboxylic acid exhibits unique chemical properties due to its pyrrole nucleus and carboxylic acid functionalities. These include acidity, ability to form salts and esters, and participation in nucleophilic substitution reactions. Such properties are pivotal in medicinal chemistry for designing compounds with desired biological activities.

Scientific Research Applications

  • Biomarker for Melatonin Metabolism : 1H-pyrrole-2,3,5-tricarboxylic acid, a breakdown product of melatonin, has been synthesized for use as a biomarker in drug effectiveness studies, particularly for hyperpigmentation drugs (Skaddan, 2009).

  • Synthesis of Derivatives : Facile and direct synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives has been reported, showcasing the compound's versatility in chemical synthesis (Alizadeh, Hosseinpour, Rostamnia, 2008).

  • Synthesis of Pyrrole-2-Carboxylic Acid Derivatives : A general synthesis method for 1H-pyrrole-2-carboxylic acid derivatives has been developed, showing the compound's potential in creating a variety of pyrrole-based chemicals (Law, Lai, Sammes, Katritzky, Mak, 1984).

  • Formation of Dimensional Networks : 1-Phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives form one-, two-, and three-dimensional networks in solid states, suggesting applications in materials science (Lin, Geib, Hamilton, 1998).

  • Electroanalytic and Spectroscopic Properties : N-linked polybispyrroles based on 1H-pyrrole derivatives show strong stability and reversible redox process, indicating potential in electrochromic materials and ion sensors (Mert, Demir, Cihaner, 2013).

  • Pharmacological Applications : The synthesis of 1-[(3-carboxy-1,1′-biphenyl)-2-yl]-1H-pyrrole-2-carboxylic acid contributes to the creation of new pharmacologically active atropisomeric 1-arylpyrrole derivatives (Faigl, Vas-Feldhoffer, Kudar, Czugler, Pál, Kubinyi, 2009).

  • Modulator of Intracellular Calcium Release Channels : (+)-Ryanodine, an ester derivative of 1H-pyrrole-2-carboxylic acid, is a potent modulator of intracellular calcium release channels, with implications for biological studies (Masuda, Koshimizu, Nagatomo, Inoue, 2016).

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335. The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

1H-pyrrole-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4/c8-5(9)3-1-2-7-4(3)6(10)11/h1-2,7H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUSNWDYXDEXDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150073
Record name Pyrrole-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrole-2,3-dicarboxylic acid

CAS RN

1125-32-2
Record name Pyrrole-2,3-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1125-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrole-2,3-dicarboxylic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrole-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrole-2,3-dicarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
VL Paul, T Yakaiah, AR Reddy… - Synthetic …, 2010 - Taylor & Francis
A facile and an efficient strategy for the synthesis of multisubstituted pyrrole derivatives was developed using an unusual ring annulation of dialkyl acetylene dicarboxylic ester and α -…
Number of citations: 5 www.tandfonline.com
S Petzel‐Witt, SI Meier… - Drug Testing and …, 2018 - Wiley Online Library
Hair analysis for the assessment of alcohol or drug abstinence has become a routine procedure in forensic toxicology. Hair coloration leading to loss of incorporated xenobiotics and to …
A Alizadeh, R Hosseinpour, S Rostamnia - Synthesis, 2008 - thieme-connect.com
Thieme E-Journals - Synthesis / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search …
Number of citations: 16 www.thieme-connect.com
A Alizadeh, R Hosseinpour, S Rostamnia - Synfacts, 2008 - thieme-connect.com
Significance: A facile synthesis of 4-hydroxy-1H-pyrrole-2, 3-dicarboxylic acid derivatives 3 via ring annulation of acetylenic esters 2 and a-amino acids 1 is reported. Several amino …
Number of citations: 1 www.thieme-connect.com
F Jourdan, JT Kaiser, DJ Lowe - Synthetic communications, 2005 - Taylor & Francis
Following our efforts towards the synthesis of new potential inhibitors of Xanthine Dehydrogenase (XDH), we describe here a general method for the preparation of N-(5-oxo-2,5-dihydro…
Number of citations: 15 www.tandfonline.com
L Eisenbeiss, TM Binz, MR Baumgartner… - Drug testing and …, 2020 - Wiley Online Library
Hair analysis has become a valuable tool in forensic toxicology to assess drug or alcohol abstinence. Yet, hair adulteration by cosmetic products presents a major challenge for forensic …
F Jourdan, JT Kaiser, DJ Lowe - Synthetic communications, 2003 - Taylor & Francis
Results During the preparation of new potential inhibitors of xanthine oxidase, we have incidentally found that potassium cyanate can be used as a reagent for the amino-…
Number of citations: 4 www.tandfonline.com
K Fukuoka, K Tanaka, Y Ozeki, RA Kanaly - International Biodeterioration & …, 2015 - Elsevier
Comprehensive analyses of the biotransformation of the N-heteroaromatic environmental pollutant, indole, by a newly isolated soil bacterium designated strain KK10, were conducted …
Number of citations: 47 www.sciencedirect.com
K Fukuoka, Y Ozeki, RA Kanaly - Biodegradation, 2015 - Springer
3-Methylindole, also referred to as skatole, is a pollutant of environmental concern due to its persistence, mobility and potential health impacts. Petroleum refining, intensive livestock …
Number of citations: 19 link.springer.com
AR Katritzky, J Yao, W Bao, M Qi… - The Journal of Organic …, 1999 - ACS Publications
1-Alkyl-2-benzotriazolylaziridines (3a,b and 8a−g) are synthesized by two routes utilizing a novel benzotriazolyl-substituted carbenoid or 1,2-dibromoethylbenzotriazole. Lithiation of 3b …
Number of citations: 41 pubs.acs.org

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